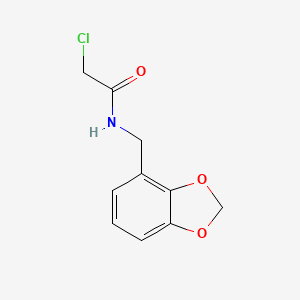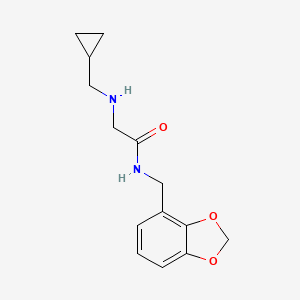![molecular formula C12H17NO4S B7587305 2-[(4-Ethylphenyl)sulfonylamino]-2-methylpropanoic acid](/img/structure/B7587305.png)
2-[(4-Ethylphenyl)sulfonylamino]-2-methylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-Ethylphenyl)sulfonylamino]-2-methylpropanoic acid, also known as EMA, is a synthetic compound that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). EMA is a potent inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. EMA has been extensively studied for its potential therapeutic applications in various diseases, including cancer, arthritis, and cardiovascular diseases.
Mécanisme D'action
2-[(4-Ethylphenyl)sulfonylamino]-2-methylpropanoic acid exerts its pharmacological effects by selectively inhibiting the activity of COX-2, an enzyme that catalyzes the conversion of arachidonic acid into prostaglandins. Prostaglandins are lipid mediators that play a crucial role in the inflammatory response. By inhibiting COX-2, 2-[(4-Ethylphenyl)sulfonylamino]-2-methylpropanoic acid reduces the production of prostaglandins, which in turn reduces inflammation and pain.
Biochemical and Physiological Effects:
2-[(4-Ethylphenyl)sulfonylamino]-2-methylpropanoic acid has been shown to have various biochemical and physiological effects. In cancer research, 2-[(4-Ethylphenyl)sulfonylamino]-2-methylpropanoic acid has been shown to induce cell cycle arrest and apoptosis by activating the p53 pathway and inhibiting the Akt pathway. 2-[(4-Ethylphenyl)sulfonylamino]-2-methylpropanoic acid has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for the growth and metastasis of cancer cells. In arthritis research, 2-[(4-Ethylphenyl)sulfonylamino]-2-methylpropanoic acid has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. In cardiovascular research, 2-[(4-Ethylphenyl)sulfonylamino]-2-methylpropanoic acid has been shown to reduce platelet aggregation and thrombus formation, which are major contributors to the development of cardiovascular diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2-[(4-Ethylphenyl)sulfonylamino]-2-methylpropanoic acid has several advantages for lab experiments. It is a potent and selective inhibitor of COX-2, which makes it an excellent tool for studying the role of COX-2 in various diseases. 2-[(4-Ethylphenyl)sulfonylamino]-2-methylpropanoic acid is also relatively easy to synthesize and purify, which makes it readily available for research purposes. However, 2-[(4-Ethylphenyl)sulfonylamino]-2-methylpropanoic acid has some limitations for lab experiments. It is a synthetic compound that may not accurately reflect the complexity of natural compounds found in living organisms. 2-[(4-Ethylphenyl)sulfonylamino]-2-methylpropanoic acid also has limited solubility in aqueous solutions, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for 2-[(4-Ethylphenyl)sulfonylamino]-2-methylpropanoic acid research. In cancer research, 2-[(4-Ethylphenyl)sulfonylamino]-2-methylpropanoic acid could be further studied for its potential use in combination with other chemotherapeutic agents or radiation therapy. In arthritis research, 2-[(4-Ethylphenyl)sulfonylamino]-2-methylpropanoic acid could be further studied for its potential use in combination with other anti-inflammatory agents. In cardiovascular research, 2-[(4-Ethylphenyl)sulfonylamino]-2-methylpropanoic acid could be further studied for its potential use in preventing thrombosis in high-risk patients. Additionally, 2-[(4-Ethylphenyl)sulfonylamino]-2-methylpropanoic acid could be further modified to improve its selectivity and potency for COX-2 inhibition.
Méthodes De Synthèse
2-[(4-Ethylphenyl)sulfonylamino]-2-methylpropanoic acid can be synthesized through a multi-step process involving the reaction of 4-ethylbenzenesulfonyl chloride with 2-amino-2-methylpropanoic acid. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The resulting product is purified using various techniques such as column chromatography, recrystallization, and HPLC.
Applications De Recherche Scientifique
2-[(4-Ethylphenyl)sulfonylamino]-2-methylpropanoic acid has been widely studied for its potential therapeutic applications in various diseases. In cancer research, 2-[(4-Ethylphenyl)sulfonylamino]-2-methylpropanoic acid has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 2-[(4-Ethylphenyl)sulfonylamino]-2-methylpropanoic acid has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In arthritis research, 2-[(4-Ethylphenyl)sulfonylamino]-2-methylpropanoic acid has been shown to reduce inflammation and pain by inhibiting the production of pro-inflammatory cytokines. In cardiovascular research, 2-[(4-Ethylphenyl)sulfonylamino]-2-methylpropanoic acid has been shown to protect against ischemic injury and reduce the risk of thrombosis.
Propriétés
IUPAC Name |
2-[(4-ethylphenyl)sulfonylamino]-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S/c1-4-9-5-7-10(8-6-9)18(16,17)13-12(2,3)11(14)15/h5-8,13H,4H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRYODXIHNSFRGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC(C)(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Ethylphenyl)sulfonylamino]-2-methylpropanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Bromo-3-methylphenyl)sulfonylamino]-2-methylpropanoic acid](/img/structure/B7587226.png)
![3-[(Prop-2-enoylamino)methyl]benzamide](/img/structure/B7587234.png)

![1-[[(1,1-Dioxothiolan-3-yl)-methylcarbamoyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7587251.png)
![4-[(1,4-Dioxan-2-ylmethylcarbamoylamino)methyl]benzoic acid](/img/structure/B7587254.png)
![N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]prop-2-enamide](/img/structure/B7587265.png)
![2-methyl-2-[[2-(2-methyl-1H-indol-3-yl)acetyl]amino]propanoic acid](/img/structure/B7587271.png)
![N-[(2,5-dimethoxyphenyl)methyl]-1-methylpiperidin-3-amine](/img/structure/B7587277.png)



![N-[(3,4-dichlorophenyl)methyl]-1-methylpiperidin-3-amine](/img/structure/B7587293.png)
![N-[2-(1-methylimidazol-2-yl)ethyl]hexan-2-amine](/img/structure/B7587300.png)
![2-Methyl-2-[[4-(trifluoromethyl)phenyl]sulfonylamino]propanoic acid](/img/structure/B7587315.png)